Cas no 2743433-77-2 (3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride)
3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride
- 2743433-77-2
- 3-cyano-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide hydrochloride
- EN300-27687472
-
- Inchi: 1S/C21H14N4O.ClH/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20;/h1-13H,(H,24,26);1H
- InChI Key: IPNCVDPPCQJOJP-UHFFFAOYSA-N
- SMILES: Cl.O=C(C1C=CC=C(C#N)C=1)NC1=C(C2C=CC=CC=2)N=C2C=CC=CN12
Computed Properties
- Exact Mass: 374.0934388g/mol
- Monoisotopic Mass: 374.0934388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 550
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27687472-0.05g |
3-cyano-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide hydrochloride |
2743433-77-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-cyano-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide hydrochloride
Introduction to 3-cyano-N-{2-phenylimidazo[1,2-apyridin-3-yl}benzamide hydrochloride (CAS No. 2743433-77-2)
The compound 3-cyano-N-{2-phenylimidazo[1,2-apyridin-3-yl}benzamide hydrochloride (CAS No. 2743433-77-2) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel therapeutic agents. This molecule, characterized by its intricate heterocyclic structure, has garnered considerable attention due to its potential pharmacological properties and its role in ongoing research efforts aimed at addressing various biological targets.
At the core of this compound's structure lies a fused heterocyclic system composed of an imidazo[1,2-a]pyridine moiety linked to a benzamide group. The presence of a cyano group at the 3-position of the benzamide further enhances its chemical diversity, enabling a wide range of possible interactions with biological targets. The imidazo[1,2-a]pyridine scaffold is particularly noteworthy, as it is a well-documented pharmacophore in drug discovery, known for its ability to modulate multiple biological pathways.
Recent studies have highlighted the benzamide hydrochloride salt form of this compound as a promising candidate for further investigation. The benzamide moiety is frequently employed in medicinal chemistry due to its versatility in drug design, often serving as a hinge binder or as part of an pharmacophoric unit that interacts with specific protein targets. The hydrochloride salt form not only improves the solubility and stability of the compound but also enhances its bioavailability, making it more suitable for preclinical and clinical studies.
In the context of contemporary drug discovery, compounds like 3-cyano-N-{2-phenylimidazo[1,2-apyridin-3-yl}benzamide hydrochloride are being explored for their potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders. The imidazo[1,2-a]pyridine core has been extensively studied for its antimicrobial and antiviral properties, while the benzamide group offers additional opportunities for structural optimization and target engagement.
One of the most compelling aspects of this compound is its potential to interact with a variety of biological targets. For instance, preliminary computational studies suggest that it may bind to enzymes and receptors involved in inflammatory pathways, making it a candidate for developing novel anti-inflammatory agents. Additionally, the presence of the cyano group introduces additional electronic properties that could be exploited for designing molecules with enhanced binding affinity or selectivity.
The synthesis of 3-cyano-N-{2-phenylimidazo[1,2-apyridin-3-yl}benzamide hydrochloride represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves key transformations such as condensation reactions, cyclization processes, and functional group modifications. Each step is carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
From a biochemical perspective, the compound's structure suggests multiple mechanisms of action. The imidazo[1,2-a]pyridine moiety is known to interact with proteins through hydrogen bonding and hydrophobic interactions, while the benzamide group can engage in additional binding pockets. This dual interaction profile makes it an attractive candidate for designing molecules with enhanced pharmacological activity.
In recent years, there has been growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many disease pathways. The unique structure of 3-cyano-N-{2-phenylimidazo[1,2-apyridin-3-yl}benzamide hydrochloride positions it as a potential lead compound for discovering novel PPI modulators. Such modulators could offer therapeutic advantages over traditional small molecule drugs by selectively disrupting disease-causing protein interactions.
The pharmacokinetic properties of this compound are also an area of active investigation. Preliminary data suggest that it exhibits favorable solubility and stability under physiological conditions, which are essential criteria for any drug candidate entering clinical development. Additionally, its metabolic stability appears promising, indicating that it may have a reasonable half-life once administered orally or intravenously.
In conclusion,3-cyano-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide hydrochloride (CAS No. 2743433-77-2) is a structurally complex and pharmacologically intriguing molecule with significant potential in medicinal chemistry. Its unique scaffold and diverse functional groups make it an excellent candidate for further exploration in drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new biological targets and mechanisms of action,this compound is poised to play a crucial role in the development of next-generation therapeutics.
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